molecular formula C30H30N2O4 B4264513 N,N'-1,5-naphthalenediylbis[2-(3,4-dimethylphenoxy)acetamide]

N,N'-1,5-naphthalenediylbis[2-(3,4-dimethylphenoxy)acetamide]

Cat. No. B4264513
M. Wt: 482.6 g/mol
InChI Key: PSFVXNPWMUVNCC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N,N'-1,5-naphthalenediylbis[2-(3,4-dimethylphenoxy)acetamide], also known as NDPA, is a chemical compound that has been widely used in scientific research due to its various biochemical and physiological effects. NDPA is a bisphosphonate compound that is structurally similar to the widely used osteoporosis drug, alendronate. However, NDPA has shown to have unique properties that make it a valuable tool in the study of bone metabolism and other biological processes.

Mechanism of Action

N,N'-1,5-naphthalenediylbis[2-(3,4-dimethylphenoxy)acetamide] acts by binding to hydroxyapatite, a component of bone tissue, and inhibiting the activity of osteoclasts. N,N'-1,5-naphthalenediylbis[2-(3,4-dimethylphenoxy)acetamide] also induces apoptosis, or programmed cell death, in osteoclasts, further reducing bone resorption. Additionally, N,N'-1,5-naphthalenediylbis[2-(3,4-dimethylphenoxy)acetamide] has been shown to have anti-inflammatory effects, which may contribute to its ability to inhibit bone resorption.
Biochemical and Physiological Effects:
N,N'-1,5-naphthalenediylbis[2-(3,4-dimethylphenoxy)acetamide] has been shown to have several biochemical and physiological effects, including inhibition of bone resorption, induction of osteoclast apoptosis, and anti-inflammatory effects. N,N'-1,5-naphthalenediylbis[2-(3,4-dimethylphenoxy)acetamide] has also been shown to have antitumor effects in some studies, although the mechanism of action is not well understood.

Advantages and Limitations for Lab Experiments

N,N'-1,5-naphthalenediylbis[2-(3,4-dimethylphenoxy)acetamide] has several advantages as a tool for scientific research, including its ability to inhibit bone resorption and induce osteoclast apoptosis. However, N,N'-1,5-naphthalenediylbis[2-(3,4-dimethylphenoxy)acetamide] has some limitations, including its relatively low potency compared to other bisphosphonates and its potential for off-target effects.

Future Directions

There are several potential future directions for research involving N,N'-1,5-naphthalenediylbis[2-(3,4-dimethylphenoxy)acetamide]. One area of interest is the development of more potent derivatives of N,N'-1,5-naphthalenediylbis[2-(3,4-dimethylphenoxy)acetamide] that could be used as therapeutic agents for bone-related diseases. Another area of interest is the investigation of N,N'-1,5-naphthalenediylbis[2-(3,4-dimethylphenoxy)acetamide]'s antitumor effects and the development of N,N'-1,5-naphthalenediylbis[2-(3,4-dimethylphenoxy)acetamide]-based anticancer therapies. Additionally, further research is needed to fully understand the mechanism of action of N,N'-1,5-naphthalenediylbis[2-(3,4-dimethylphenoxy)acetamide] and its potential for off-target effects.

Scientific Research Applications

N,N'-1,5-naphthalenediylbis[2-(3,4-dimethylphenoxy)acetamide] has been extensively used in scientific research to study bone metabolism and the effects of bisphosphonates on bone cells. N,N'-1,5-naphthalenediylbis[2-(3,4-dimethylphenoxy)acetamide] has been shown to inhibit bone resorption by osteoclasts, which are the cells responsible for breaking down bone tissue. This property makes N,N'-1,5-naphthalenediylbis[2-(3,4-dimethylphenoxy)acetamide] a valuable tool in the study of osteoporosis and other bone-related diseases.

properties

IUPAC Name

2-(3,4-dimethylphenoxy)-N-[5-[[2-(3,4-dimethylphenoxy)acetyl]amino]naphthalen-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H30N2O4/c1-19-11-13-23(15-21(19)3)35-17-29(33)31-27-9-5-8-26-25(27)7-6-10-28(26)32-30(34)18-36-24-14-12-20(2)22(4)16-24/h5-16H,17-18H2,1-4H3,(H,31,33)(H,32,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSFVXNPWMUVNCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)OCC(=O)NC2=CC=CC3=C2C=CC=C3NC(=O)COC4=CC(=C(C=C4)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H30N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

482.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,N'-naphthalene-1,5-diylbis[2-(3,4-dimethylphenoxy)acetamide]

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.